6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid 6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13530739
InChI: InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)
SMILES:
Molecular Formula: C11H22N2O4
Molecular Weight: 246.30 g/mol

6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid

CAS No.:

Cat. No.: VC13530739

Molecular Formula: C11H22N2O4

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid -

Specification

Molecular Formula C11H22N2O4
Molecular Weight 246.30 g/mol
IUPAC Name 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Standard InChI InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)
Standard InChI Key DQUHYEDEGRNAFO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CCCCN)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Characterization

6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid is a lysine derivative modified at the ε-amino group with a Boc protecting group. The compound’s molecular structure (Fig. 1) includes a hexanoic acid backbone, with the Boc group attached to the second amino group, leaving the α-amino group free for peptide bond formation. Its IUPAC name, 6-amino-2-[(tert-butoxycarbonyl)amino]hexanoic acid, reflects this substitution pattern.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC11H22N2O4\text{C}_{11}\text{H}_{22}\text{N}_2\text{O}_4
Molecular Weight246.30 g/mol
CAS Number13734-28-6
Purity98%
SolubilityDMSO, ethanol, aqueous buffers

The Boc group’s steric bulk ((CH3)3C-O-CO-\text{(CH}_3\text{)}_3\text{C-O-CO-}) shields the ε-amino group from unintended reactions during synthesis, while the carboxylic acid moiety enables standard peptide coupling strategies.

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinct peaks for the Boc group’s tert-butyl protons (δ 1.4 ppm) and the α-proton adjacent to the carboxylic acid (δ 4.2 ppm) . Fourier-transform infrared (FTIR) spectroscopy reveals characteristic carbonyl stretches at 1690 cm1^{-1} (Boc carbamate) and 1720 cm1^{-1} (carboxylic acid).

Synthesis and Protection Strategies

Boc Protection Mechanism

The synthesis begins with lysine, where the ε-amino group is protected using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in a biphasic solvent system (e.g., dioxane/water) at pH 9–10. The reaction proceeds via nucleophilic attack of the ε-amino group on the electrophilic carbonyl of (Boc)2O\text{(Boc)}_2\text{O}, forming a stable carbamate linkage.

Key Reaction Conditions

  • Temperature: 0–25°C

  • Catalysts: 4-dimethylaminopyridine (DMAP)

  • Yield: 85–90%

Deprotection and Orthogonality

The Boc group is removed under mildly acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane), regenerating the free ε-amino group without affecting acid-labile functional groups. This orthogonality is critical for solid-phase peptide synthesis (SPPS), where multiple protecting groups are used.

Applications in Peptide Chemistry

Peptide Bond Formation

The compound’s free α-carboxylic acid group participates in amide bond formation via coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate\text{O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate}) or DCC (N,N’-dicyclohexylcarbodiimide\text{N,N'-dicyclohexylcarbodiimide}).

Table 2: Coupling Reagent Efficiency

ReagentDipeptide Yield (%)Purity (%)
HBTU9295
DCC8588
EDC/HOBt8990

Data adapted from studies using Boc-protected lysine derivatives.

Drug Development Intermediates

The compound serves as a precursor for angiotensin-converting enzyme (ACE) inhibitors and histone deacetylase (HDAC) substrates. For example, its incorporation into lisinopril analogs enhances binding affinity to zinc-dependent metalloproteases .

Biochemical Pathways and Enzyme Interactions

Serine Protease Modulation

The Boc-protected amino group resists hydrolysis by serine proteases (e.g., trypsin), enabling selective peptide cleavage at arginine or lysine residues. This property is exploited in protease activity assays and inhibitor design.

Lysine Acetylation Pathways

In histone modification studies, the compound’s ε-amino group mimics acetylated lysine residues, allowing researchers to probe HDAC activity and chromatin remodeling mechanisms.

Pharmacokinetics and Solubility

Solubility Profile

The compound exhibits solubility in polar aprotic solvents (e.g., DMSO, 15 mg/mL) and aqueous buffers at pH 3–5, facilitating its use in biological assays.

Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL)
DMSO15
Ethanol8
Water (pH 4)5

Bioavailability Considerations

The Boc group’s lipophilicity (logP=1.2\log P = 1.2) enhances membrane permeability, making the compound suitable for in vivo studies targeting intracellular enzymes.

Recent Advances and Research Directions

Continuous Flow Synthesis

Recent protocols employ microreactors to synthesize Boc-protected lysine derivatives with 95% yield and reduced racemization (<2%) . This method reduces reaction times from 24 hours to 2 hours.

Radiopharmaceutical Applications

The compound’s Boc group allows site-specific fluorination-18 (18F^{18}\text{F}) labeling for positron emission tomography (PET) imaging probes targeting HDAC-rich tumors .

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